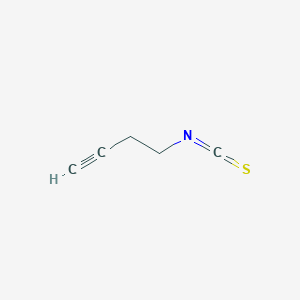
4-Isothiocyanatobut-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isothiocyanatobut-1-yne is a chemical compound with the molecular formula C5H5NS . It has a molecular weight of 111.16 .
Molecular Structure Analysis
The molecular structure of 4-Isothiocyanatobut-1-yne consists of a carbon chain with an isothiocyanate functional group attached . The isothiocyanate group (-N=C=S) is known for its reactivity .Chemical Reactions Analysis
While specific chemical reactions involving 4-Isothiocyanatobut-1-yne are not available, isothiocyanates are known to participate in a variety of chemical reactions. They are involved in redox processes and can form reactive intermediates with short lifetimes, making their study challenging .Physical And Chemical Properties Analysis
4-Isothiocyanatobut-1-yne has a predicted boiling point of 186.2±23.0 °C and a predicted density of 0.88±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Real-time Monitoring of Cellular Processes
Isothiocyanate-functionalized compounds have been utilized in the development of fluorescent bioprobes for high-specificity and photostability mitochondrion imaging. These probes enable real-time monitoring of cellular processes like mitophagy, highlighting their utility in understanding mitochondrial dynamics and pathology (Zhang et al., 2015).
Photoselectivity and Photoisomerization Studies
The structural versatility of isothiocyanate derivatives has been explored in the study of photoselectivity and photoisomerization mechanisms. These studies are crucial in developing light-responsive materials and understanding molecular behavior under light exposure (Bartocci et al., 2002).
Novel Synthetic Pathways
Isothiocyanate compounds are involved in novel synthetic pathways, such as the formation of iodobenzene derivatives through iodine-induced intramolecular cyclization. These reactions expand the toolbox for synthesizing complex organic molecules, demonstrating the utility of isothiocyanates in organic synthesis (Matsumoto et al., 2008).
Cancer Chemoprevention
Isothiocyanates have been identified as effective chemopreventive agents against cancer. Studies demonstrate that isothiocyanates can modify carcinogen metabolism, inhibiting cancer induction in rodent models treated with various carcinogens. This research underscores the potential of isothiocyanates in cancer prevention and therapy (Hecht, 1999; Hecht, 2000).
Health and Disease
The health-promoting effects of glucosinolates and isothiocyanates have been investigated, particularly their beneficial effects in models of carcinogenesis, cardiovascular, and neurological diseases. These studies contribute to our understanding of how these compounds can be used to improve human health (Dinkova-Kostova & Kostov, 2012).
Enzyme Reactivity Studies
Research on isothiocyanates has also explored their reactivity with human glutathione transferases, revealing insights into their catalytic properties and potential therapeutic applications in detoxifying electrophilic metabolites (Kolm et al., 1995).
Safety and Hazards
4-Isothiocyanatobut-1-yne is classified as dangerous, with hazard statements including H331 (Toxic if inhaled), H227 (Combustible liquid), H319 (Causes serious eye irritation), H311 (Toxic in contact with skin), H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), and H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) .
Zukünftige Richtungen
The future directions of synthetic chemistry, including the study of compounds like 4-Isothiocyanatobut-1-yne, involve improving the ability of synthesis and enhancing the application of synthesis . This includes the development of more efficient, environmentally friendly synthetic processes, and the creation of new molecules and materials to support a better life welfare .
Wirkmechanismus
Target of Action
4-Isothiocyanatobut-1-yne is a type of isothiocyanate . Isothiocyanates are known to have numerous protein targets through which they exert their effects . .
Mode of Action
Isothiocyanates, including 4-Isothiocyanatobut-1-yne, are thought to exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation
Biochemical Pathways
Isothiocyanates are known to affect various biochemical pathways. They are thought to exert their effects through signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation
Result of Action
High concentrations of isothiocyanates are known to cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis . .
Eigenschaften
IUPAC Name |
4-isothiocyanatobut-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c1-2-3-4-6-5-7/h1H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPHLVWBWYWAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isothiocyanatobut-1-yne | |
CAS RN |
1341389-73-8 |
Source


|
| Record name | 4-isothiocyanatobut-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

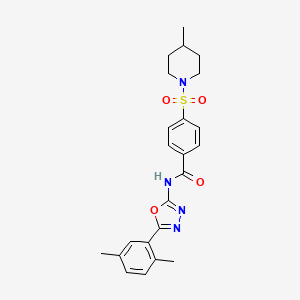
![N-(3,4-difluorophenyl)-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2861691.png)
![6-bromo-2-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2861692.png)
![(6-Cyclopentyloxypyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861695.png)
![2,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2861697.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2861700.png)
![N-{4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2861701.png)
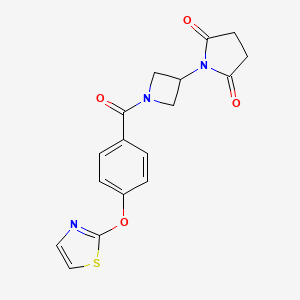
![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2861704.png)
![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2861705.png)
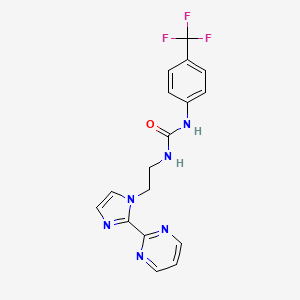
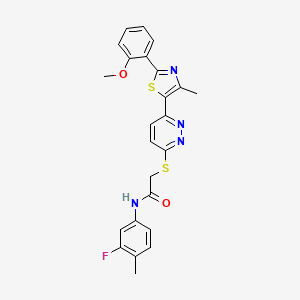
![Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2861709.png)
